Cas no 57352-00-8 (3-Methyl-isothiazole-5-carbonitrile)
3-Methyl-isothiazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Methylisothiazole-5-carbonitrile
- 3-methyl-1,2-thiazole-5-carbonitrile
- 3-Methyl-5-cyan-isothiazol
- 3-Methyl-isothiazol-5-carbonitril
- 3-methyl-isothiazole-5-carbonitrile
- 5-Cyano-3-methylisothiazol
- 5-Cyano-3-methyl-isothiazole
- AKOS006282033
- 5-Isothiazolecarbonitrile, 3-methyl-
- DTXSID50599454
- MFCD11110312
- SCHEMBL2614499
- AS-5813
- CS-0317614
- 57352-00-8
- DB-304819
- 3-Methyl-isothiazole-5-carbonitrile
-
- MDL: MFCD11110312
- Inchi: 1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3
- InChI Key: RLKZZTIAXGIKFV-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC(C)=N1
Computed Properties
- Exact Mass: 124.01000
- Monoisotopic Mass: 124.01
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 137.8±33.0 °C at 760 mmHg
- Flash Point: 37.1±25.4 °C
- PSA: 64.92000
- LogP: 1.32318
- Vapor Pressure: 6.9±0.3 mmHg at 25°C
3-Methyl-isothiazole-5-carbonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methyl-isothiazole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M315013-10mg |
3-Methyl-isothiazole-5-carbonitrile |
57352-00-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M315013-50mg |
3-Methyl-isothiazole-5-carbonitrile |
57352-00-8 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M315013-100mg |
3-Methyl-isothiazole-5-carbonitrile |
57352-00-8 | 100mg |
$ 320.00 | 2022-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD493433-1g |
3-Methylisothiazole-5-carbonitrile |
57352-00-8 | 97% | 1g |
¥3656.0 | 2024-04-18 | |
| Ambeed | A573949-1g |
3-Methylisothiazole-5-carbonitrile |
57352-00-8 | 97% | 1g |
$505.0 | 2025-02-25 | |
| abcr | AB302043-500 mg |
3-Methyl-isothiazole-5-carbonitrile; 95% |
57352-00-8 | 500 mg |
€578.20 | 2023-07-20 | ||
| abcr | AB302043-1 g |
3-Methyl-isothiazole-5-carbonitrile; 95% |
57352-00-8 | 1 g |
€887.60 | 2023-07-20 | ||
| Apollo Scientific | OR346141-500mg |
3-Methyl-isothiazole-5-carbonitrile |
57352-00-8 | 500mg |
£453.00 | 2025-02-20 | ||
| Apollo Scientific | OR346141-1g |
3-Methyl-isothiazole-5-carbonitrile |
57352-00-8 | 1g |
£724.00 | 2025-02-20 | ||
| abcr | AB302043-500mg |
3-Methyl-isothiazole-5-carbonitrile, 95%; . |
57352-00-8 | 95% | 500mg |
€578.20 | 2025-04-17 |
3-Methyl-isothiazole-5-carbonitrile Suppliers
3-Methyl-isothiazole-5-carbonitrile Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 3-Methyl-isothiazole-5-carbonitrile
Introduction to 3-Methyl-isothiazole-5-carbonitrile (CAS No. 57352-00-8)
3-Methyl-isothiazole-5-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 57352-00-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isothiazole family, a class of molecules characterized by a sulfur atom incorporated into a five-membered ring alongside carbon and nitrogen atoms. The structural motif of 3-Methyl-isothiazole-5-carbonitrile consists of a methyl-substituted isothiazole core, with a nitrile group at the 5-position, making it a versatile scaffold for further chemical modifications and biological evaluations.
The importance of 3-Methyl-isothiazole-5-carbonitrile lies in its potential as a building block for the synthesis of novel bioactive molecules. The presence of both the nitrile group and the isothiazole ring provides multiple sites for functionalization, enabling chemists to design derivatives with tailored pharmacological properties. Recent advancements in drug discovery have highlighted the utility of isothiazole derivatives in addressing various therapeutic challenges, including infectious diseases, inflammation, and cancer.
In particular, the nitrile functionality in 3-Methyl-isothiazole-5-carbonitrile offers opportunities for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to amides. These modifications can be strategically employed to enhance binding affinity, metabolic stability, or cell permeability in drug candidates. Moreover, the isothiazole core itself has been extensively studied for its antimicrobial and anti-inflammatory effects, making 3-Methyl-isothiazole-5-carbonitrile a promising candidate for developing new therapeutic agents.
Recent research published in peer-reviewed journals has demonstrated the pharmacological potential of 3-Methyl-isothiazole-5-carbonitrile and its derivatives. For instance, studies have shown that certain isothiazole-based compounds exhibit inhibitory activity against bacterial enzymes involved in pathogenic processes. Additionally, modifications of the nitrile group have been explored to improve the bioavailability and target specificity of these molecules. These findings underscore the significance of 3-Methyl-isothiazole-5-carbonitrile as a precursor in medicinal chemistry.
The synthesis of 3-Methyl-isothiazole-5-carbonitrile typically involves multi-step organic reactions, starting from readily available precursors such as thioamides or ketones. The introduction of the nitrile group at the 5-position can be achieved through cyanation reactions, often employing copper or palladium catalysts to ensure high yield and selectivity. The choice of synthetic route depends on factors such as scalability, cost-effectiveness, and environmental considerations, all of which are critical in industrial applications.
From a biological perspective, 3-Methyl-isothiazole-5-carbonitrile has been investigated for its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may modulate pathways relevant to immune responses and cellular signaling. However, further comprehensive pharmacokinetic and toxicological assessments are necessary to fully evaluate its therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into viable drug candidates.
The role of computational chemistry in studying 3-Methyl-isothiazole-5-carbonitrile cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities, metabolic stability, and other key pharmacokinetic parameters. These predictions guide experimental design and help optimize molecular structures for improved efficacy. By integrating experimental data with computational insights, researchers can accelerate the discovery process and reduce time-to-market for new drugs.
In conclusion,3-Methyl-isothiazole-5-carbonitrile (CAS No. 57352-00-8) represents a valuable scaffold in pharmaceutical research due to its structural versatility and biological relevance. The combination of synthetic accessibility and pharmacological promise makes this compound an attractive candidate for further development. As our understanding of molecular interactions continues to evolve,3-Methyl-isothiazole-5-carbonitrile may play a pivotal role in shaping future therapeutic strategies across various medical disciplines.
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